

# (1-Ethylcyclopropyl)methanamine: Technical Guide & Application Protocol

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## Compound of Interest

Compound Name: (1-Ethylcyclopropyl)methanamine

Cat. No.: B15088295

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## Executive Summary

**(1-Ethylcyclopropyl)methanamine** (CAS: 1301739-69-4 as HCl) is a specialized aliphatic amine building block characterized by a gem-disubstituted cyclopropane ring. Unlike flexible alkyl chains, this moiety introduces rigid conformational constraints and alters the lipophilicity profile (LogP) of lead compounds without significantly increasing molecular weight. It serves as a superior bioisostere for gem-dimethyl, tert-butyl, or isopropyl groups in medicinal chemistry, offering enhanced metabolic stability and improved target selectivity.

This guide details the sourcing, synthesis, and strategic application of this motif in drug development.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

| Property               | Data  |
|------------------------|---|
| IUPAC Name             | (1-Ethylcyclopropyl)methanamine   |
| Common Name            | 1-Ethylcyclopropanemethanamine  |
| CAS Number (HCl Salt)  | 1301739-69-4  |
| CAS Number (Free Base) | Not widely listed; typically generated in situ  |
| Molecular Formula      | C <sub>6</sub> H <sub>13</sub> N (Free Base) / C <sub>6</sub> H <sub>14</sub> ClN (HCl) |
| Molecular Weight       | 99.18 g/mol (Free Base) / 135.64 g/mol (HCl)  |
| SMILES                 | CCC1(CN)CC1   |
| Appearance             | White to off-white hygroscopic solid (HCl salt)   |
| Solubility             | High in water, MeOH, DMSO; Low in non-polar solvents (HCl salt)                         |
| pKa (Predicted)        | ~10.2 (Conjugate acid)  |

## Strategic Importance in Drug Design

### The "Thorpe-Ingold" Effect & Conformational Locking

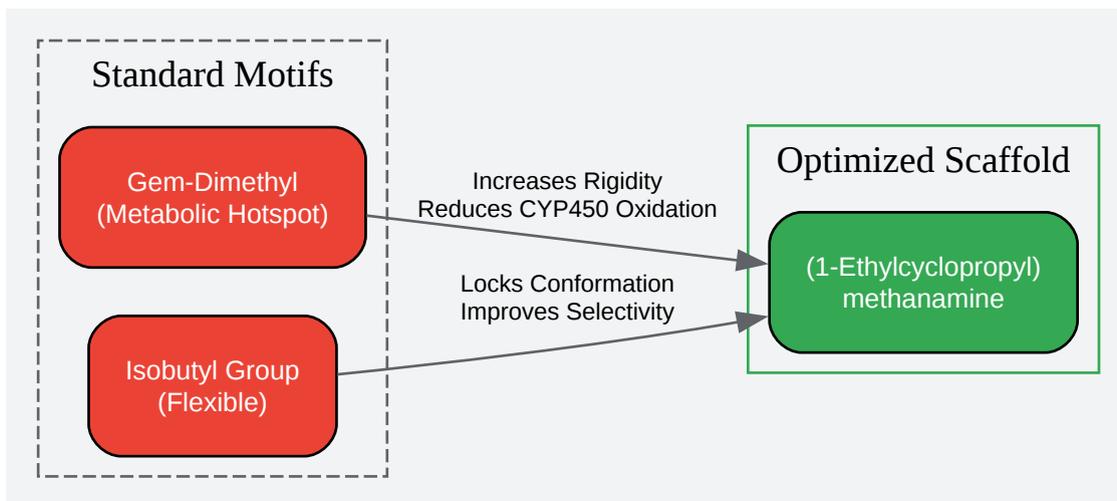
The 1-ethylcyclopropyl moiety is not merely a spacer; it is a conformational lock. The internal bond angle of the cyclopropane ring (~60°) forces the gem-substituents (the ethyl group and the methanamine arm) into a specific spatial arrangement. This mimics the "Thorpe-Ingold" effect but with greater rigidity than a simple gem-dimethyl group, reducing the entropic penalty of ligand binding.

### Bioisosteric Replacement Logic

In Lead Optimization, this scaffold is frequently used to replace:

- Neopentyl groups: Retains bulk but adds polarity and rigidity.
- Isobutyl groups: Eliminates the metabolically labile tertiary proton.

- Gem-dimethyl groups: Increases metabolic stability (cyclopropyl C-H bonds are stronger, ~106 kcal/mol, vs. alkyl C-H ~98 kcal/mol).



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Figure 1: Bioisosteric replacement strategy using the 1-ethylcyclopropyl scaffold.

## Synthesis & Manufacturing Routes

While commercially available, understanding the synthesis is critical for process scale-up or analog generation. The most robust industrial route avoids the use of hazardous azides (Curtius rearrangement) by utilizing nitrile reduction.

### Recommended Laboratory Synthesis (The Nitrile Route)

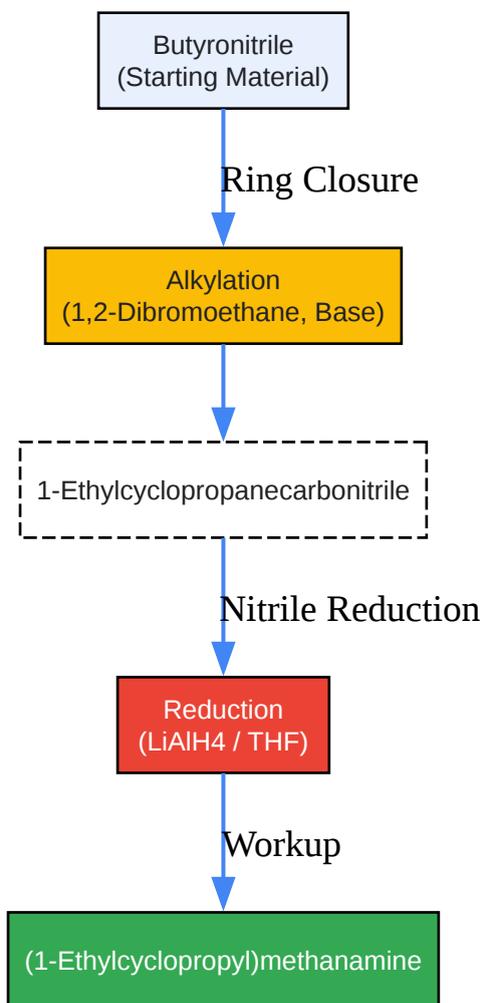
This protocol yields the free amine, which should be immediately converted to the HCl salt for stability.

Precursor: 1-Ethylcyclopropanecarbonitrile (CAS: 150864-95-2 for acid analog; nitrile accessible via alkylation).

Step-by-Step Protocol:

- Alkylation (Ring Formation):
  - React Ethyl cyanoacetate with 1,2-dibromoethane using  $K_2CO_3$  in DMF or DMSO.

- Mechanism:[\[1\]](#)[\[2\]](#) Double alkylation forms the cyclopropane ring.
- Ethylation:
  - Treat the resulting cyclopropyl intermediate with Ethyl Iodide (EtI) and NaH (or milder base like  $\text{Cs}_2\text{CO}_3$ ) to introduce the ethyl group at the 1-position.
  - Result: Ethyl 1-cyano-1-ethylcyclopropanecarboxylate (decarboxylation required) OR direct alkylation of 1-ethylcyclopropanecarbonitrile if starting from there.
  - Preferred Industrial Precursor: Start with Butyronitrile. Alkylate with 1,2-dibromoethane using  $\text{NaNH}_2$  or LiHMDS to get 1-Ethylcyclopropanecarbonitrile.
- Reduction (Critical Step):
  - Reagents: Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ) (1.5 eq) in anhydrous THF.
  - Conditions:  $0^\circ\text{C}$  to Reflux under  $\text{N}_2$  atmosphere for 4-6 hours.
  - Quench: Fieser workup (Water, 15% NaOH, Water).
- Salt Formation:
  - Dissolve crude oil in  $\text{Et}_2\text{O}$ . Bubble dry HCl gas or add 4M HCl/Dioxane.
  - Filter the white precipitate.



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Figure 2: Primary synthetic pathway via nitrile reduction.

## Supply Chain & Availability

For research quantities (mg to kg), direct sourcing is more efficient than in-house synthesis.

| Supplier        | Catalog / Ref Number | Availability Status | Notes  |
|-----------------|----------------------|---------------------|--|
| Enamine         | ENA369381897         | Primary Source      | Often the OEM for other catalog houses. Ships from Ukraine/Latvia. |
| Sigma-Aldrich   | 1301739-69-4         | In Stock            | Listed as "Market Select" (sourced from Enamine).                  |
| ChemScene       | CS-0714466           | In Stock            | Good for bulk inquiries (>10g).                                    |
| Bide Pharmatech | BD00785754           | Variable            | Check specific batch purity.                                       |

Procurement Tip: Always specify the Hydrochloride salt (CAS 1301739-69-4) for stability. The free amine is volatile and prone to absorbing atmospheric CO<sub>2</sub> to form carbamates.

## Handling & Safety Protocols

Hazard Classification (GHS):

- H315: Causes skin irritation.[3][4]
- H319: Causes serious eye irritation.[3][4]
- H335: May cause respiratory irritation.[3][4]

Storage:

- Store at 2-8°C under inert gas (Argon/Nitrogen).
- Hygroscopic: Keep desiccated.

Experimental Handling:

- When generating the free base for coupling reactions, use a biphasic system (DCM/aq.  $\text{Na}_2\text{CO}_3$ ) or an organic base scavenger (DIPEA) in situ. Do not isolate the free amine and store it for long periods.

## References

- PubChem Compound Summary. "1-(1-Methylcyclopropyl)ethan-1-amine hydrochloride" (Analogous Data). National Center for Biotechnology Information. [[Link](#)]
- Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. (Contextual grounding for cyclopropyl bioisosteres).

### Need Custom Synthesis?

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## Sources

- 1. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [[fishersci.com](https://www.fishersci.com)]
- 2. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 3. 1-(1-Methylcyclopropyl)ethan-1-amine hydrochloride |  $\text{C}_6\text{H}_{14}\text{ClN}$  | CID 43810559 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. (Cyclopropylmethyl)(ethyl)amine hydrochloride |  $\text{C}_6\text{H}_{14}\text{ClN}$  | CID 21916224 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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